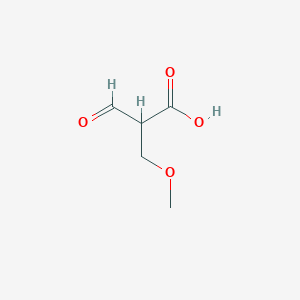
2-Formyl-3-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3-methoxypropanoic acid is an organic compound characterized by the presence of both an aldehyde group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methoxypropionaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of oxidizing agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form a carboxylic acid, resulting in the formation of 3-methoxypropanoic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: 3-Methoxypropanoic acid.
Reduction: 2-Hydroxymethyl-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aldehydes and carboxylic acids.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-formyl-3-methoxypropanoic acid involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.
Carboxylic Acid Group: The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
3-Methoxypropanoic Acid: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2-Formylpropanoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.
3-Formyl-2-methoxypropanoic Acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness: 2-Formyl-3-methoxypropanoic acid is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
65675-21-0 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-formyl-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H8O4/c1-9-3-4(2-6)5(7)8/h2,4H,3H2,1H3,(H,7,8) |
InChI Key |
QETKGJFMENOVCI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















